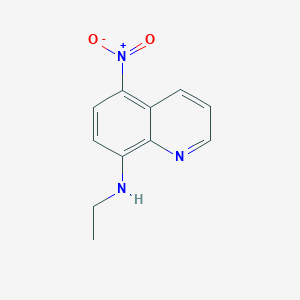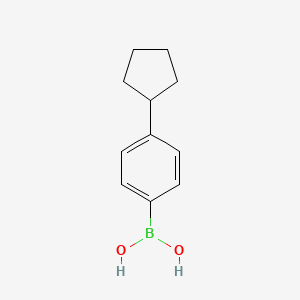
4-Cyclopentylphenylboronic acid
Vue d'ensemble
Description
4-Cyclopentylphenylboronic acid is a boronic acid compound with the molecular formula C11H15BO2 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
Boronic acids, including 4-Cyclopentylphenylboronic acid, can be synthesized using various methods. The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Boronic acid is a stable and generally non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of 4-Cyclopentylphenylboronic acid is represented by the InChI code 1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 . The average mass of the molecule is 190.047 Da .
Chemical Reactions Analysis
Boronic acids, such as 4-Cyclopentylphenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in other reactions such as acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
4-Cyclopentylphenylboronic acid is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the retrieved sources.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
4-Cyclopentylphenylboronic acid derivatives are pivotal in catalysis and chemical synthesis. For instance, they play a crucial role in the cross-coupling reactions, a fundamental process in organic synthesis. The palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids, for example, showcases the remarkable influence of the ligand nature on reaction outcomes, achieving high substrate–catalyst ratios and good yields (Feuerstein et al., 2001). Similarly, the rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones to afford butyrophenone derivatives further exemplifies the application in synthesizing complex organic molecules (Matsuda, Makino, & Murakami, 2004).
Material Science and Nanotechnology
In material science, phenylboronic acid-decorated polymeric nanomaterials have emerged as a significant area of research due to their unique interactions with polyols. These materials are extensively studied for their diagnostic and therapeutic applications, showcasing how phenylboronic acid derivatives can be exploited in drug delivery systems and biosensors (Lan & Guo, 2019). The development of fluorescent carbon quantum dots from 4-carboxyphenylboronic acid for sensing benzo[a]pyrene in water highlights the potential of these compounds in environmental monitoring and safety assessments (Sun et al., 2021).
Bio-Applications
Phenylboronic acid-modified nanoparticles (NPs) have garnered attention for their potential in biomedical sciences, including serving as platforms for glycoprotein enrichment and as antiviral therapeutics. The fabrication of boronic acid ligand-modified magnetic nanoparticles demonstrates the efficiency of these compounds in enriching glycoproteins, a crucial step in biomarker research and disease diagnosis (Zhang et al., 2014). Moreover, the modification of nanoparticles with phenylboronic acid for potentially blocking the viral entry of Hepatitis C virus illustrates the innovative approach toward developing new antiviral therapies (Khanal et al., 2013).
Safety And Hazards
The safety information available indicates that 4-Cyclopentylphenylboronic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
Boronic acids, including 4-Cyclopentylphenylboronic acid, have been growing in interest in the field of medicinal chemistry due to their diverse applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(4-cyclopentylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWADWZIYSSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400724 | |
| Record name | 4-Cyclopentylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylphenylboronic acid | |
CAS RN |
945837-57-0 | |
| Record name | 4-Cyclopentylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
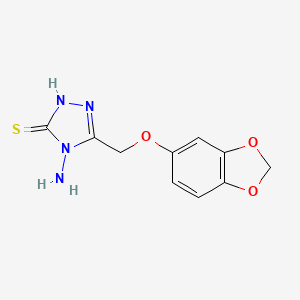
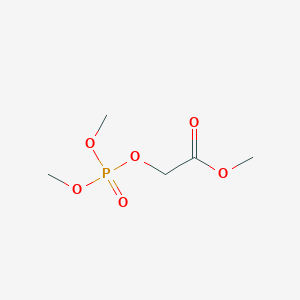
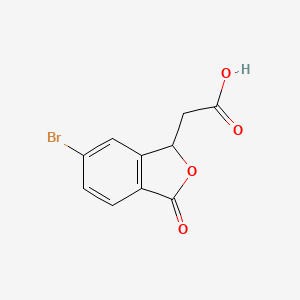
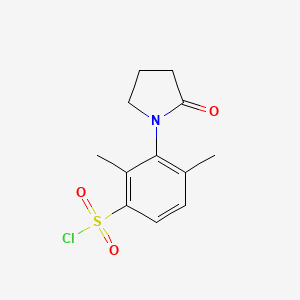
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
